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3H-Imidazo[4,5-B]pyridin-7-amine

Kinase Selectivity JAK Family TYK2

3H-Imidazo[4,5-B]pyridin-7-amine is a 1-deazapurine scaffold conferring >65-fold TYK2 selectivity over JAK1—unattainable with isomeric 1H-imidazo[4,5-c]pyridine. This kinase hinge-binder enables potent inhibitor design against TYK2 (inflammatory/autoimmune), MLK3 (IC50=6nM), TAM family (IC50=0.77nM), c-Met, Aurora-A, PAK4, and JAK kinases. Its distinct vector geometry, LogP~0.04-1.12, and pKa~9.05 impart favorable drug-like properties. Ideal for SAR, 1-deazaadenosine analog synthesis, and IP-generating scaffold-hopping. ≥97% purity.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 6703-44-2
Cat. No. B1308213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Imidazo[4,5-B]pyridin-7-amine
CAS6703-44-2
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N)NC=N2
InChIInChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H3,7,8,9,10)
InChIKeyWVUMWAQTSDFVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[4,5-B]pyridin-7-amine (CAS 6703-44-2): A Privileged 1-Deazapurine Scaffold for Kinase Inhibitor Procurement


3H-Imidazo[4,5-B]pyridin-7-amine (CAS 6703-44-2) is a bicyclic heteroaromatic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol [1]. This core scaffold is a 1-deazapurine, a structural analog of the purine nucleobases found in DNA and RNA, where the N1 nitrogen of the purine ring is replaced by a carbon atom [2]. The compound features a fused imidazole and pyridine ring system with an exocyclic amine at the 7-position, providing a hydrogen bond donor count of 2 and an acceptor count of 3 [3]. It is primarily procured as a versatile starting material and core scaffold for the design and synthesis of targeted kinase inhibitors, with reported applications against a wide range of therapeutic targets including Aurora-A, c-Met, TAM family, MLK3, PAK4, and JAK family kinases [4].

Why 3H-Imidazo[4,5-B]pyridin-7-amine is Not an Interchangeable Kinase Hinge Binder: Scaffold-Dependent Selectivity and Physicochemical Profile


Generic substitution among kinase hinge-binding scaffolds is not feasible due to profound differences in isoform selectivity and target engagement profiles. The 3H-imidazo[4,5-b]pyridine core offers a distinct vector geometry and electronic character compared to closely related alternatives like 1H-imidazo[4,5-c]pyridine or purines. For instance, a direct comparative study revealed that the 3H-imidazo[4,5-b]pyridine scaffold provides a >65-fold selectivity advantage for TYK2 over JAK1, whereas the isomeric 1H-imidazo[4,5-c]pyridine scaffold exhibits the opposite selectivity, favoring JAK1 [1]. This scaffold-driven selectivity is not predictable and cannot be achieved through simple analoging on a different core. Furthermore, the physicochemical properties of the parent scaffold, including its LogP of ~0.04-1.12 and pKa of ~9.05, directly impact the overall drug-like properties of any derived library, making a switch to an alternative core a high-risk endeavor for lead optimization programs .

Quantitative Differentiation of 3H-Imidazo[4,5-B]pyridin-7-amine: Head-to-Head Scaffold Comparisons and Physicochemical Benchmarks


Scaffold Geometry Drives >65-Fold Isoform Selectivity Shift Compared to 1H-Imidazo[4,5-c]pyridine

A direct, matched-pair comparison of the 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine scaffolds as ATP-competitive inhibitors of the JAK kinase family reveals a dramatic, scaffold-dependent shift in isoform selectivity [1]. The 3H-imidazo[4,5-b]pyridine-based core exhibits a strong preference for TYK2 inhibition, whereas the isomeric 1H-imidazo[4,5-c]pyridine core shows a clear preference for JAK1. This is a critical differentiator for drug discovery programs targeting specific JAK family members for autoimmune or inflammatory diseases.

Kinase Selectivity JAK Family TYK2 Scaffold Hopping

1-Deazapurine Core Confers Differential Metabolic Stability Compared to Purine Scaffolds

The 1-deazapurine core of 3H-Imidazo[4,5-B]pyridin-7-amine is a critical differentiator from the natural purine scaffold with respect to metabolic stability, particularly resistance to adenosine deaminase (ADA). While the parent compound is a non-nucleoside scaffold, its ribosylated derivative, 1-deazaadenosine (CAS 14432-09-8), is a potent inhibitor of ADA with a Ki of 0.66 μM [1]. In contrast, studies comparing purine and 1-deazapurine derivatives have shown that certain purine-based analogs (e.g., compounds 4 and 6) are resistant to ADA, while 1-deazapurine derivatives are effective ADA inhibitors [2]. This indicates that the simple substitution of N1 with a carbon atom fundamentally alters the molecule's interaction with key metabolic enzymes.

Metabolic Stability Adenosine Deaminase 1-Deazapurine Nucleoside Analog

Demonstrated Versatility as a Building Block for Achieving Sub-Nanomolar Potency Across Diverse Kinase Targets

The utility of the 3H-Imidazo[4,5-B]pyridin-7-amine core is validated by its successful elaboration into highly potent and selective inhibitors for a range of clinically relevant kinases. This scaffold provides a robust platform for vectoring substituents into key binding pockets, enabling the achievement of picomolar to low nanomolar potency. For example, 2,6-disubstituted imidazo[4,5-b]pyridine derivatives have been reported as TAM kinase inhibitors with IC50 values as low as 0.77 nM, demonstrating a 120- to 900-fold selectivity window within the TAM family [1]. Similarly, a 3H-imidazo[4,5-b]pyridine-based MLK3 inhibitor (MLK-IN-2) exhibits an IC50 of 6 nM .

Kinase Inhibition SAR Lead Optimization TAM Kinase

Physicochemical Profile: Favorable Lipophilicity (LogP ~0.04-1.12) and Solubility-Enhancing pKa (~9.05)

The unsubstituted 3H-Imidazo[4,5-B]pyridin-7-amine core possesses a favorable starting physicochemical profile compared to more lipophilic heteroaromatic scaffolds commonly used in kinase inhibitor design. The computed partition coefficient (LogP) ranges from 0.04 to 1.12, indicating a balanced hydrophilic-lipophilic nature that can contribute to favorable solubility and permeability characteristics in derived lead compounds [1]. The predicted acid dissociation constant (pKa) is 9.05 ± 0.20, which is lower than that of many simple aromatic amines, suggesting a reduced basicity that can positively impact off-target pharmacology (e.g., reduced hERG binding) and oral absorption .

Physicochemical Properties Lipophilicity Solubility Drug-likeness

High-Value Application Scenarios for Procured 3H-Imidazo[4,5-B]pyridin-7-amine (CAS 6703-44-2)


Chemical Probe Development for TYK2-Dependent Inflammatory and Autoimmune Disease Models

Procure 3H-Imidazo[4,5-B]pyridin-7-amine as the core scaffold for designing selective TYK2 inhibitors. Based on direct comparative evidence, this scaffold confers >65-fold selectivity for TYK2 over JAK1, a profile not achievable with the isomeric 1H-imidazo[4,5-c]pyridine core [1]. Researchers can use this scaffold to generate potent, selective probes to elucidate TYK2-mediated signaling pathways in cellular and in vivo models of psoriasis, inflammatory bowel disease, and lupus, thereby de-risking target validation efforts.

Design and Synthesis of Targeted Anticancer Agents Against MLK3- or TAM-Driven Cancers

Utilize 3H-Imidazo[4,5-B]pyridin-7-amine as the foundational building block for structure-activity relationship (SAR) studies aimed at optimizing inhibitors of Mixed Lineage Kinase 3 (MLK3) or the TAM family of receptor tyrosine kinases. Published data demonstrate that derivatives of this exact core can achieve low nanomolar potency (e.g., IC50 = 6 nM for MLK3 ; IC50 = 0.77 nM for TAM [2]), validating its use in medicinal chemistry campaigns targeting these high-value oncology targets for the potential treatment of glioblastoma, breast cancer, or acute myeloid leukemia.

Synthesis of Metabolically Stable Nucleoside Analogs as Adenosine Deaminase (ADA) Inhibitors

Procure 3H-Imidazo[4,5-B]pyridin-7-amine for conversion into 1-deazapurine nucleoside analogs, such as 1-deazaadenosine. The 1-deazapurine core of this compound is a key differentiator from natural purines, offering the potential for distinct metabolic stability profiles. The ribosylated derivative is a potent ADA inhibitor (Ki = 0.66 μM [3]), providing a rational starting point for developing chemotherapeutic agents for lymphoproliferative disorders or for use in combination therapies where modulating adenosine signaling is beneficial.

Scaffold-Hopping Studies to Explore Novel Kinase Selectivity Profiles

Procure 3H-Imidazo[4,5-B]pyridin-7-amine as a central intermediate in scaffold-hopping strategies aimed at generating intellectual property and exploring chemical space around known kinase inhibitors. Its well-documented binding mode to multiple kinases, including c-Met, Aurora-A, and PAK4 [4], combined with its distinct selectivity profile compared to other bicyclic heteroaromatics, makes it an ideal starting point for medicinal chemists seeking to identify novel chemical series with improved potency, selectivity, and pharmacokinetic properties over existing clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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